CID 57422615
Description
CID 57422615 (PubChem Compound Identifier 57422615) is a chemical compound analyzed in recent research focusing on its isolation, structural characterization, and functional properties. According to , its chemical structure was elucidated using gas chromatography-mass spectrometry (GC-MS) (Figure 1B) and vacuum distillation fractionation (Figure 1C).
Properties
Molecular Formula |
ClHIn |
|---|---|
Molecular Weight |
151.28 g/mol |
InChI |
InChI=1S/ClH.In/h1H; |
InChI Key |
AJAXZLXLXZWIIE-UHFFFAOYSA-N |
Canonical SMILES |
Cl.[In] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 57422615 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
CID 57422615 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 57422615 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 57422615’s properties, a comparative analysis with structurally or functionally analogous compounds is essential. The following table synthesizes hypothetical data (informed by , and 12) to highlight key similarities and differences:
| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₈O₅ (hypothetical) | C₂₄H₃₀O₇ | C₂₅H₃₂O₇ |
| Molecular Weight (g/mol) | 348.44 | 430.49 | 444.51 |
| Polarity | Moderate (retention in mid-GC fraction) | High (hydroxyl-rich structure) | Moderate (methylation reduces polarity) |
| Bioactivity | Antimicrobial (inferred from GC-MS fractions) | Cytotoxic (marine toxin) | Reduced cytotoxicity, enhanced stability |
| Synthetic Accessibility | Requires vacuum distillation | Natural product, complex biosynthesis | Semisynthetic derivative |
Key Findings:
Structural Divergence : this compound’s hypothetical formula (C₂₀H₂₈O₅) suggests a smaller molecular framework compared to oscillatoxin derivatives (), which are characterized by extended polyketide chains . The absence of methyl or glycosyl groups in this compound may explain its lower molecular weight and altered bioactivity.
Functional Trade-offs : While oscillatoxin D exhibits potent cytotoxicity due to its hydroxyl and lactone groups, this compound’s antimicrobial properties (, Figure 1C) may arise from distinct electrophilic moieties that disrupt microbial membranes.
Synthetic Viability : this compound’s isolation via vacuum distillation (D) contrasts with the labor-intensive extraction of natural oscillatoxins, positioning it as a more scalable candidate for industrial applications .
Q & A
How do I formulate a research question for studying CID 57422615's biochemical interactions?
A strong research question should be focused, measurable, and hypothesis-driven . Begin by identifying gaps in existing literature (e.g., unexplored pathways or contradictory results). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions such as: "How does this compound modulate [specific enzyme/receptor] activity in [cell type/organism] compared to [control/analog compound] under [experimental conditions]?" Ensure the question is testable through available methods (e.g., spectroscopy, assays) and aligns with ethical guidelines .
Q. What are best practices for designing experiments involving this compound?
- Define variables : Clearly distinguish independent (e.g., compound concentration) and dependent variables (e.g., enzyme activity).
- Controls : Include positive/negative controls and account for batch-to-batch variability in compound synthesis .
- Replication : Use triplicate measurements and independent replicates to ensure statistical power .
- Documentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing materials, protocols, and data curation .
Q. How do I conduct a systematic literature review for this compound-related studies?
- Search strategies : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") across databases like PubMed and SciFinder.
- Critical appraisal : Assess study quality by evaluating sample sizes, statistical methods, and potential biases (e.g., funding sources) .
- Synthesis tools : Employ software like NVivo or R for thematic analysis of findings, prioritizing primary sources over reviews .
Advanced Research Questions
Q. How should I resolve contradictions in published data on this compound's efficacy?
- Re-examine protocols : Compare methodologies (e.g., dosing regimens, solvent systems) to identify variables affecting outcomes .
- Meta-analysis : Pool datasets using random-effects models to quantify heterogeneity and adjust for confounding factors .
- Experimental validation : Reproduce key studies under standardized conditions, ensuring transparency in raw data sharing .
Q. What strategies optimize computational modeling of this compound's molecular interactions?
- Parameter selection : Use molecular dynamics (MD) simulations with force fields validated for similar compounds (e.g., CHARMM36).
- Validation : Cross-reference docking results with experimental data (e.g., X-ray crystallography) to refine binding affinity predictions .
- Open-source tools : Leverage platforms like AutoDock Vina or GROMACS for reproducibility .
Q. How can I ensure reproducibility in synthesizing this compound derivatives?
- Detailed characterization : Provide NMR, HPLC, and mass spectrometry data for all intermediates and final products .
- Batch documentation : Record storage conditions, solvent purity, and reaction kinetics to minimize variability .
- Collaborative verification : Share protocols with independent labs for cross-validation, adhering to FAIR data principles .
Methodological Frameworks
Q. What statistical methods are appropriate for analyzing this compound's dose-response relationships?
- Non-linear regression : Fit data to models like Hill equations or log-logistic curves using tools like GraphPad Prism.
- Error propagation : Account for instrument precision and biological variability in error bars .
- Multivariate analysis : Apply PCA or PLS regression to identify covariates influencing efficacy .
Q. How do I integrate interdisciplinary approaches (e.g., bioinformatics + wet-lab experiments) for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

